molecular formula C16H18ClN B3071748 2-([1,1'-Biphenyl]-4-yl)pyrrolidine hydrochloride CAS No. 101292-59-5

2-([1,1'-Biphenyl]-4-yl)pyrrolidine hydrochloride

Cat. No.: B3071748
CAS No.: 101292-59-5
M. Wt: 259.77 g/mol
InChI Key: INZMEGYNJGCFFE-UHFFFAOYSA-N
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Description

2-([1,1'-Biphenyl]-4-yl)pyrrolidine hydrochloride is a bicyclic organic compound featuring a pyrrolidine ring (a five-membered amine) linked to a biphenyl moiety via a single carbon bond. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and biochemical applications. The biphenyl group contributes to aromatic stacking interactions, while the pyrrolidine ring offers conformational flexibility, critical for binding to biological targets like G protein-coupled receptors (GPCRs) or enzymes .

Properties

IUPAC Name

2-(4-phenylphenyl)pyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N.ClH/c1-2-5-13(6-3-1)14-8-10-15(11-9-14)16-7-4-12-17-16;/h1-3,5-6,8-11,16-17H,4,7,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INZMEGYNJGCFFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC=C(C=C2)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-([1,1’-Biphenyl]-4-yl)pyrrolidine hydrochloride typically involves the formation of the pyrrolidine ring followed by the attachment of the biphenyl group. One common method is the reduction of pyrrole to pyrrolidine using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in solvents like tetrahydrofuran (THF) or diethyl ether . The biphenyl group can be introduced through various coupling reactions, such as Suzuki or Stille coupling, using appropriate catalysts and conditions.

Industrial Production Methods

Industrial production of pyrrolidine derivatives often involves continuous flow processes in tube or tube bundle reactors. The reaction is carried out in the liquid phase with a fixed-bed catalyst, and the product is obtained after multistage purification and separation by extractive and azeotropic distillation .

Chemical Reactions Analysis

Types of Reactions

2-([1,1’-Biphenyl]-4-yl)pyrrolidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The pyrrolidine ring can be oxidized to form pyrrolidone derivatives.

    Reduction: Reduction of the biphenyl group can lead to the formation of cyclohexyl derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the biphenyl ring.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Reducing agents like LiAlH₄ or NaBH₄ in THF or diethyl ether.

    Substitution: Halogenation using reagents like bromine (Br₂) or chlorination using chlorine (Cl₂).

Major Products Formed

    Oxidation: Pyrrolidone derivatives.

    Reduction: Cyclohexyl derivatives.

    Substitution: Halogenated biphenyl derivatives.

Scientific Research Applications

Biological Applications

Anticancer Activity
Recent studies have indicated that derivatives of biphenyl-pyrrolidine compounds exhibit promising anticancer properties. For instance, modifications to the pyrrolidine ring have been shown to enhance the potency against various cancer cell lines, including those resistant to traditional therapies. These compounds often target specific pathways involved in tumor growth and survival, such as the B-cell lymphoma 2 (Bcl-2) pathway, which is critical in apoptosis regulation .

Neuropeptide Y Receptor Modulation
Research has also highlighted the role of biphenyl derivatives in modulating neuropeptide Y receptors, which are implicated in various neurological disorders. Compounds similar to 2-([1,1'-Biphenyl]-4-yl)pyrrolidine hydrochloride have been studied for their potential effects on anxiety and depression by influencing neurotransmitter systems .

Antimicrobial Properties
The compound's structural features allow it to interact with bacterial membranes, leading to potential applications as an antimicrobial agent. Studies have reported that certain biphenyl derivatives demonstrate activity against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of antimicrobial efficacy .

Synthesis and Development

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrrolidine Ring : This can be achieved through cyclization reactions involving appropriate precursors.
  • Biphenyl Substitution : The introduction of the biphenyl group is often accomplished via electrophilic aromatic substitution or cross-coupling reactions.
  • Hydrochloride Salt Formation : The final step often involves the formation of the hydrochloride salt to enhance solubility and stability.

Case Study 1: Anticancer Efficacy

A study published in 2024 explored the efficacy of modified biphenyl-pyrrolidine compounds against leukemia cell lines. The results indicated that specific substitutions on the pyrrolidine ring significantly increased cytotoxicity, with some compounds achieving IC50 values in the low nanomolar range .

Case Study 2: Neurological Effects

In another investigation focusing on neuropeptide Y receptor modulation, researchers found that certain biphenyl derivatives could effectively reduce anxiety-like behaviors in animal models. The study emphasized the importance of structural variations in enhancing receptor binding affinity and selectivity .

Case Study 3: Antimicrobial Activity

A recent report highlighted the antimicrobial properties of biphenyl-pyrrolidine derivatives against multidrug-resistant strains of bacteria. The findings suggested that these compounds could serve as lead candidates for developing new antibiotics, particularly given their unique mechanism of action against bacterial membranes .

Mechanism of Action

The mechanism of action of 2-([1,1’-Biphenyl]-4-yl)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical properties of 2-([1,1'-Biphenyl]-4-yl)pyrrolidine hydrochloride and its analogs, derived from evidence-based

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents Bioactivity/Applications Reference ID
2-([1,1'-Biphenyl]-4-yl)pyrrolidine HCl C₁₆H₁₇N·HCl ~259.8 Not reported Biphenyl, pyrrolidine, HCl salt Potential CNS modulation Inferred
N-(2-(4'-Cyano-[1,1'-biphenyl]-4-yl)propyl)propane-2-sulfonamide C₂₀H₂₂N₂O₂S ~366.5 Not reported Cyano, sulfonamide Kinase inhibition
1-(Cyclopropylsulfonyl)piperidine-4-carbonitrile C₉H₁₄N₂O₂S ~230.3 Not reported Cyclopropylsulfonyl, nitrile Antibacterial agents
1-((4-Hydrazinylbenzyl)sulfonyl)pyrrolidine HCl C₁₁H₁₆ClN₃O₂S ~313.8 Not reported Hydrazinyl, sulfonyl, HCl salt Anticancer prodrugs

Structural and Functional Differences

  • Core Heterocycle : The target compound uses a pyrrolidine ring, whereas analogs like 1-(cyclopropylsulfonyl)piperidine-4-carbonitrile employ a piperidine ring (six-membered). Piperidine derivatives often exhibit higher metabolic stability due to reduced ring strain compared to pyrrolidine .
  • Substituent Effects : The hydrochloride salt in the target compound improves aqueous solubility, contrasting with sulfonamide- or nitrile-bearing analogs (e.g., CAS 1036738-82-5), which prioritize lipophilicity for membrane penetration .

Biological Activity

2-([1,1'-Biphenyl]-4-yl)pyrrolidine hydrochloride is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Structure-Activity Relationships (SAR)

The biological activity of pyrrolidine derivatives is often influenced by their structural characteristics. In the case of this compound, the biphenyl moiety plays a significant role in modulating its pharmacological properties. The presence of the biphenyl group can enhance lipophilicity and improve binding interactions with biological targets.

Key Findings from SAR Studies

  • Binding Affinity : Compounds with biphenyl substitutions have shown improved binding affinity to various receptors compared to their non-biphenyl counterparts. For instance, studies indicate that modifications in the biphenyl structure can lead to significant changes in potency against specific targets such as kinases and nuclear hormone receptors .
  • Selectivity : The selectivity profile of pyrrolidine derivatives can be optimized by altering the substituents on the biphenyl ring. This has been demonstrated in compounds designed to target specific kinases, where variations in the biphenyl structure resulted in differential selectivity .

The mechanisms through which this compound exerts its biological effects are diverse:

  • Kinase Inhibition : Some studies have shown that pyrrolidine derivatives can act as inhibitors of various kinases, potentially influencing pathways involved in cell proliferation and survival. For example, certain biphenyl-pyrrolidine compounds have displayed nanomolar activity against cyclin-dependent kinases .
  • Receptor Modulation : The compound may also act as an inverse agonist for specific nuclear hormone receptors, which are implicated in autoimmune diseases. This suggests a potential therapeutic application in managing such conditions .

Case Studies

Several case studies highlight the biological activity of related pyrrolidine compounds, providing insights into their potential therapeutic applications:

  • Anticancer Activity : A study evaluating pyrrolidinone derivatives demonstrated significant inhibition of cancer cell lines (e.g., MDA-MB-231 breast cancer cells) with some compounds exhibiting IC50 values below 10 µM. The mechanism involved apoptosis induction and inhibition of cell migration .
  • Antimicrobial Properties : Research has indicated that certain pyrrolidine derivatives possess antibacterial activities against resistant strains, suggesting their potential as novel antimicrobial agents. Modifications to the pyrrolidine ring significantly enhanced activity against pathogens such as Streptococcus pneumoniae .
  • Anticonvulsant Effects : A focused series of pyrrolidine derivatives showed promising anticonvulsant properties without acute neurological toxicity at effective doses. This highlights the therapeutic potential of related compounds in treating epilepsy .

Data Summary

The following table summarizes key findings related to the biological activity of this compound and its analogs:

CompoundTargetActivity (IC50)Mechanism of Action
2-([1,1'-Biphenyl]-4-yl)pyrrolidine HClCyclin-dependent Kinase< 0.05 µMKinase inhibition
Biphenyl-pyrrolidine DerivativeNuclear Hormone Receptor12 nMInverse agonism
Pyrrolidinone DerivativeMDA-MB-231 Cells< 10 µMInduction of apoptosis
Pyrrolidine AntibacterialS. pneumoniaePotentAntimicrobial action

Q & A

Q. Supportive data :

TechniqueParametersPurpose
HPLCC18 column, 254 nm UV detectionPurity assessment
¹H NMR400 MHz, DMSO-d₆Structural confirmation

Advanced: How can computational methods complement experimental data in studying this compound’s electronic properties?

Answer:

  • Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to predict reactivity and interaction sites (e.g., biphenyl π-systems) .
  • Molecular docking : Simulate binding affinities with biological targets (e.g., enzymes) using AutoDock Vina .
  • Solvent effects : PCM models in Gaussian09 to simulate solvation environments and stability .
  • Validation : Compare computed IR spectra with experimental data to confirm conformer populations .

Advanced: What strategies mitigate challenges in synthesizing enantiomerically pure forms of this compound?

Answer:

  • Chiral auxiliaries : Use (R)- or (S)-proline derivatives to induce stereoselectivity during pyrrolidine ring formation .
  • Chiral chromatography : Employ Chiracel OD-H columns with hexane/isopropanol eluents for enantiomer separation .
  • Catalytic asymmetric synthesis : Palladium-catalyzed cross-couplings with chiral ligands (e.g., BINAP) to control biphenyl configuration .
  • Circular Dichroism (CD) : Verify enantiomeric excess (ee) by comparing experimental CD spectra with reference data .

Basic: What are the stability profiles of this compound under varying storage conditions?

Answer:

  • Thermal stability : Decomposition observed >150°C; store below 25°C .
  • Light sensitivity : Degrades under UV exposure; use amber glass vials .
  • Humidity control : Hygroscopic nature necessitates desiccators with silica gel .
  • Long-term stability : Periodic HPLC analysis (every 6 months) to monitor degradation .

Advanced: How can researchers address discrepancies in biological activity data across studies?

Answer:

  • Standardized assays : Use consistent cell lines (e.g., HEK293 for receptor studies) and control compounds .
  • Meta-analysis : Pool data from multiple studies to identify outliers or dose-response trends .
  • Structural analogs : Compare activity with derivatives (e.g., pyridinyl vs. biphenyl substituents) to isolate pharmacophores .
  • Mechanistic studies : Employ knockout models or siRNA to confirm target specificity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-([1,1'-Biphenyl]-4-yl)pyrrolidine hydrochloride
Reactant of Route 2
Reactant of Route 2
2-([1,1'-Biphenyl]-4-yl)pyrrolidine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.